molecular formula C13H18FN3O B12225449 [2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol

[2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol

Cat. No.: B12225449
M. Wt: 251.30 g/mol
InChI Key: FNDWKAMCUUYKDV-UHFFFAOYSA-N
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Description

[2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is a complex organic compound that features a fluoropyrimidine moiety attached to an octahydroisoindole structure

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, [2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The fluoropyrimidine moiety is known for its bioactivity, making it a valuable component in the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential as antiviral, anticancer, and anti-inflammatory agents. The presence of fluorine atoms can improve the metabolic stability and bioavailability of these drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(5-fluoropyrimidin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol apart is its unique combination of the fluoropyrimidine and octahydroisoindole moieties. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H18FN3O

Molecular Weight

251.30 g/mol

IUPAC Name

[2-(5-fluoropyrimidin-4-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol

InChI

InChI=1S/C13H18FN3O/c14-11-5-15-9-16-12(11)17-6-10-3-1-2-4-13(10,7-17)8-18/h5,9-10,18H,1-4,6-8H2

InChI Key

FNDWKAMCUUYKDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=NC=NC=C3F)CO

Origin of Product

United States

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